molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No. B1356955
Key on ui cas rn: 290332-99-9
M. Wt: 178.19 g/mol
InChI Key: WANNRDGKWMDIPE-UHFFFAOYSA-N
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Patent
US07666898B2

Procedure details

3-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)-acrylic acid methyl ester, 5: Sodium (14.45 g, 628 mmol) was added in portions to a dry methanol (420 mL). To the fresh formed sodium methoxide solution was added dropwise the solution of trimethyl phosphonoacetate (50 mL, 302 mmol) in tetrahydrofuran (105 mL) at room temperature. After addition the mixture was stirred for additional 60 min at room temperature. Then to the reaction mixture was added dropwise the solution of 1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4 (30.8 g, 154 mmol) in tetrahydrofuran (630 mL) at room temperature. The reaction mixture was stirred for 2 h at room temperature. The mixture was concentrated and redissolved in ethyl acetate (1 L). The mixture was washed with 1 M HCl solution, then saturated NaHCO3, H2O. The organic solution were dried over MgSO4 and then filtered, concentrated to afford the crude product, 3-(1-benzyl-5-methyl-1H-pyrrol-2-yl)-acrylic acid methyl ester, 5 as a light yellow solid. Yield: 40 g
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5]P(OC)(OC)=O)=[O:4].[CH2:12]([N:19]1[C:23]([CH3:24])=[CH:22][CH:21]=[C:20]1[CH:25]=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:27][O:28][C:29]1[CH:34]=[CH:33][N:32]=[C:31]2[NH:35][C:36]([CH2:38]O)=[CH:37][C:30]=12>O1CCCC1>[CH3:1][O:2][C:3](=[O:4])[CH:5]=[CH:25][C:20]1[N:19]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:23]([CH3:24])=[CH:22][CH:21]=1.[CH3:27][O:28][C:29]1[CH:34]=[CH:33][N:32]=[C:31]2[NH:35][C:36]([CH3:38])=[CH:37][C:30]=12

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
COC(=O)CP(=O)(OC)OC
Name
Quantity
105 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC=C1C)C=O
Name
Quantity
30.8 g
Type
reactant
Smiles
COC1=C2C(=NC=C1)NC(=C2)CO
Name
Quantity
630 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for additional 60 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate (1 L)
WASH
Type
WASH
Details
The mixture was washed with 1 M HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C=CC=1N(C(=CC1)C)CC1=CC=CC=C1)=O
Name
Type
product
Smiles
COC1=C2C(=NC=C1)NC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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